molecular formula C19H13BrClNO3 B12451466 5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12451466
M. Wt: 418.7 g/mol
InChI Key: NBJSOMGYTREWKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Bromination: The indole core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Hydroxylation and Prop-2-yn-1-yl Group Addition: The hydroxyl group and the prop-2-yn-1-yl group can be introduced through subsequent functionalization reactions, such as hydroxylation using a suitable oxidizing agent and alkylation using propargyl bromide.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide or potassium cyanide.

    Coupling Reactions: The prop-2-yn-1-yl group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors and enzymes, modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, indole derivatives have been shown to inhibit enzymes involved in viral replication, cancer cell proliferation, and microbial growth.

Comparison with Similar Compounds

5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one can be compared with other similar indole derivatives, such as:

    5-bromo-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: This compound has a fluorine atom instead of a chlorine atom, which may affect its biological activity and chemical reactivity.

    5-bromo-3-[2-(4-methylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: This compound has a methyl group instead of a chlorine atom, which may influence its pharmacokinetic properties and therapeutic potential.

    5-bromo-3-[2-(4-nitrophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one: This compound has a nitro group instead of a chlorine atom, which may alter its electronic properties and biological activity.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H13BrClNO3

Molecular Weight

418.7 g/mol

IUPAC Name

5-bromo-3-[2-(4-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindol-2-one

InChI

InChI=1S/C19H13BrClNO3/c1-2-9-22-16-8-5-13(20)10-15(16)19(25,18(22)24)11-17(23)12-3-6-14(21)7-4-12/h1,3-8,10,25H,9,11H2

InChI Key

NBJSOMGYTREWKI-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)C(C1=O)(CC(=O)C3=CC=C(C=C3)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.